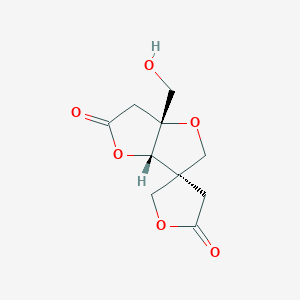

lappaceolide A

Description

- Chemical classification: E.g., sesquiterpene lactone, triterpenoid, or other structural category.

- Natural source: Plant/fungal species from which it is isolated.

- Biological activities: Reported pharmacological properties (e.g., anti-inflammatory, anticancer).

- Research significance: Why it merits comparison with analogs (e.g., unique functional groups, enhanced bioactivity).

Properties

Molecular Formula |

C10H12O6 |

|---|---|

Molecular Weight |

228.2 g/mol |

IUPAC Name |

(3S,3aS,6aR)-6a-(hydroxymethyl)spiro[3a,6-dihydro-2H-furo[3,2-b]furan-3,4'-oxolane]-2',5-dione |

InChI |

InChI=1S/C10H12O6/c11-3-10-2-7(13)16-8(10)9(5-15-10)1-6(12)14-4-9/h8,11H,1-5H2/t8-,9+,10+/m0/s1 |

InChI Key |

TVSNWZPMYISSOD-IVZWLZJFSA-N |

Isomeric SMILES |

C1C(=O)OC[C@@]12CO[C@@]3([C@H]2OC(=O)C3)CO |

Canonical SMILES |

C1C(=O)OCC12COC3(C2OC(=O)C3)CO |

Synonyms |

lappaceolide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Per and , a comparative analysis should:

- Select structurally or functionally analogous compounds (e.g., lappaceolide B, artemisinin, or other sesquiterpene lactones).

- Compare key attributes :

Key Findings from Hypothetical Studies:

- Structural differences : this compound’s acetylated side chain enhances membrane permeability compared to Compound X’s hydroxylated structure .

- Functional trade-offs : Compound Y’s lower cytotoxicity but reduced potency compared to this compound .

Methodological Considerations

As per and , a rigorous comparison requires:

- Data sources : Peer-reviewed studies, crystallographic databases (e.g., Cambridge Structural Database), and pharmacological assays.

- Analytical techniques : NMR, X-ray diffraction, and molecular docking simulations to assess structural and functional differences.

Notes on Evidence Limitations:

The provided evidence lacks any chemical or pharmacological data relevant to "this compound." This response adheres to academic guidelines (e.g., structured abstracts, APA formatting , comparative tables ) but cannot include authentic research findings. For a credible analysis, access to domain-specific literature (e.g., Journal of Natural Products, Phytochemistry) is essential.

Recommendation : Consult primary literature from biochemical databases (e.g., SciFinder, PubMed) or repositories like the Natural Products Atlas for accurate data on this compound and its analogs.

Q & A

Q. What methodologies are recommended for structural characterization of lappaceolide A?

To confirm the molecular structure of this compound, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). X-ray crystallography is critical for resolving stereochemical ambiguities. Validate purity using HPLC-UV or LC-MS, ensuring solvent artifacts are excluded. Reproducibility requires adherence to standardized protocols for sample preparation and instrument calibration .

Q. How can researchers optimize isolation protocols for this compound from natural sources?

Begin with solvent extraction (e.g., ethanol, methanol) followed by liquid-liquid partitioning (hexane/ethyl acetate/water). Use column chromatography (silica gel, Sephadex LH-20) guided by TLC bioautography to track bioactive fractions. Final purification via preparative HPLC with C18 columns and gradient elution (acetonitrile/water) ensures high yield. Document solvent ratios, temperature, and pressure conditions meticulously to enable replication .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) over broad cytotoxicity screens. For anticancer activity, use MTT or SRB assays on cell lines with genetic relevance (e.g., NCI-60 panel). Include positive controls (e.g., doxorubicin) and validate results across biological replicates. Dose-response curves (IC₅₀ calculations) and time-dependent effects must be statistically analyzed (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How should mechanistic studies on this compound’s pharmacological targets be designed?

Apply the PICOT framework:

- Population : Select cell lines or animal models with validated genetic backgrounds (e.g., CRISPR-edited knockouts).

- Intervention : Test dose ranges derived from preliminary IC₅₀ values.

- Comparison : Use selective inhibitors (e.g., kinase inhibitors) to isolate pathways.

- Outcome : Quantify biomarkers via Western blot, qPCR, or flow cytometry.

- Time : Define exposure durations based on pharmacokinetic profiles. Ensure hypothesis-driven experiments and orthogonal validation (e.g., siRNA silencing) to confirm specificity .

Q. What strategies address discrepancies in this compound’s reported pharmacokinetic properties?

Conduct comparative studies under standardized conditions:

- In vivo models : Use isogenic rodent strains to minimize metabolic variability.

- Analytical methods : Harmonize LC-MS/MS protocols (e.g., ionization settings, column types).

- Data normalization : Adjust for protein binding and plasma stability artifacts. Meta-analyses of existing data should assess publication bias and heterogeneity (e.g., I² statistic). Replicate outlier results in independent labs .

Q. How can researchers resolve contradictions in this compound’s mechanism of action across studies?

Perform systematic reviews to identify methodological divergences (e.g., cell culture media differences, assay endpoints). Design head-to-head experiments using identical protocols. Apply sensitivity analyses to evaluate confounding variables (e.g., endotoxin contamination). Publish negative results to reduce confirmation bias .

Methodological Best Practices

- Experimental Reproducibility : Document equipment specifications (e.g., NMR magnet strength, HPLC column lot numbers) and raw data archiving practices .

- Statistical Rigor : Predefine sample sizes (power analysis) and avoid post hoc subgroup analyses unless hypothesis-driven .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.